molecular formula C18H21ClN4O3S B15116422 1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Cat. No.: B15116422
M. Wt: 408.9 g/mol
InChI Key: MNXWKFXTYAJPQP-UHFFFAOYSA-N
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Description

1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the imidazolidine-2,4-dione core. Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild reaction conditions with dimethylformamide as the solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known for its ability to interact with various biological targets, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and have similar biological activities.

    Piperidine Derivatives: These compounds contain the piperidine ring and are often used in medicinal chemistry.

    Imidazolidine-2,4-dione Derivatives: These compounds feature the imidazolidine-2,4-dione core and have diverse applications.

Uniqueness

1-[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9 g/mol

IUPAC Name

1-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C18H21ClN4O3S/c1-26-10-9-22-15(24)11-23(18(22)25)12-5-7-21(8-6-12)17-20-16-13(19)3-2-4-14(16)27-17/h2-4,12H,5-11H2,1H3

InChI Key

MNXWKFXTYAJPQP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl

Origin of Product

United States

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